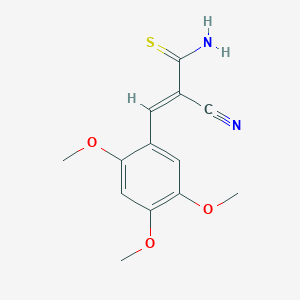
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide, also known as ST-193, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is not fully understood. However, it has been suggested that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide exerts its anti-cancer effects by inhibiting the activity of the protein kinase B (AKT) pathway. This pathway is known to play a crucial role in cell survival, growth, and proliferation. By inhibiting the AKT pathway, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to have minimal toxicity in normal cells and tissues. In a study conducted by Zhang et al. (2016), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to have no significant cytotoxicity in normal lung cells. This suggests that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide may have a favorable safety profile for use in medical research.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its high purity and yield obtained through the synthesis method. This allows for consistent and reproducible results in lab experiments. However, a limitation of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide could focus on its potential applications in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the molecular mechanisms underlying the anti-cancer effects of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide. Another direction for research could be exploring the potential applications of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in other disease areas, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is a chemical compound that has shown potential applications in medical research, particularly in cancer research and therapy. Its synthesis method has been successfully used to obtain high purity and yield, and it has minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
Synthesis Methods
The synthesis of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide involves the reaction of 2,4,5-trimethoxybenzaldehyde and thiourea with malononitrile in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in its pure form. This method has been successfully used by several researchers to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide with high purity and yield.
Scientific Research Applications
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to exhibit anti-cancer properties in various cancer cell lines. In a study conducted by Li et al. (2015), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2016) demonstrated that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide inhibited the growth of lung cancer cells by inducing autophagy and apoptosis. These findings suggest that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has potential applications in cancer research and therapy.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-10-6-12(18-3)11(17-2)5-8(10)4-9(7-14)13(15)19/h4-6H,1-3H3,(H2,15,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGBOLFDPXJAS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
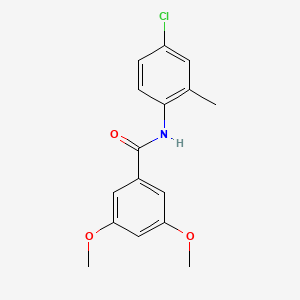
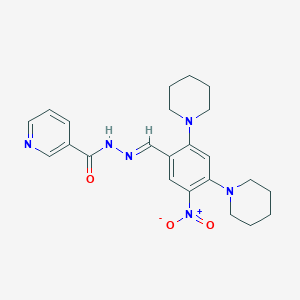
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
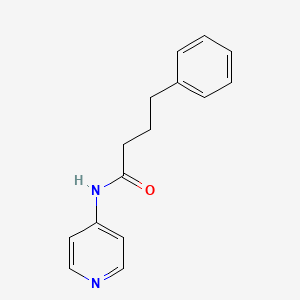

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)
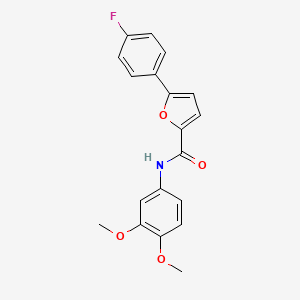
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)